molecular formula C12H9NO2S B2821681 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid CAS No. 172869-21-5

8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid

Cat. No.: B2821681
CAS No.: 172869-21-5
M. Wt: 231.27 g/mol
InChI Key: JHFVKRLBHYSSBD-UHFFFAOYSA-N
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Description

8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid is a fused tricyclic heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science research. This organosulfur compound features an indole ring fused with a thiophene ring, creating an electron-rich π-conjugated system that is valuable for designing novel functional molecules . In pharmaceutical research, the thieno[2,3-b]indole scaffold is of significant interest due to its wide spectrum of reported biological activities. Compounds based on this core structure have been investigated for potential applications as antitumor agents, antituberculosis drugs, and antibacterial and antifungal treatments . Furthermore, this moiety has shown relevance in neurological research, being studied in the context of human 5-HT5A receptor binding inhibition and as a potential therapeutic for conditions such as senile dementia and Parkinson's disease . The plant-growth-regulation activity of the natural alkaloid thienodolin, which also possesses a thienoindole skeleton, further highlights the biological relevance of this structural class . In the field of materials science, the electron-donating properties of the thieno[2,3-b]indole system make it a promising component for designing advanced organic materials. Researchers utilize this scaffold in the development of photosensitive and photovoltaic devices, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) . Its incorporation into push-pull dye sensitizers for dye-sensitized solar cells demonstrates its utility in renewable energy applications . The synthetic approach to this class of compounds can involve a two-step procedure starting from readily available 1-alkylisatins and acetylated (hetero)arenes, followed by treatment with Lawesson's reagent, which facilitates both reduction and Paal–Knorr cyclization to form the tricyclic thieno[2,3-b]indole core . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-methylthieno[2,3-b]indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-10(12(14)15)16-11(8)13/h2-6H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFVKRLBHYSSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid (C12H9NO2S), a compound belonging to the class of thienoindoles, has garnered attention due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Profile

  • Molecular Formula : C12H9NO2S
  • Molecular Weight : 231.27 g/mol
  • CAS Number : 172869-21-5
  • Purity : Typically ≥95% .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Thienoindole derivatives have shown promise in inhibiting cancer cell proliferation. Research indicates that they may induce apoptosis in various cancer cell lines through modulation of signaling pathways .
  • Antimicrobial Properties :
    • The compound exhibits significant antimicrobial activity against both bacterial and fungal strains. Its mechanism may involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects :
    • Studies suggest that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, making it a potential candidate for treating inflammatory diseases .
  • Neuroprotective Effects :
    • Emerging research indicates that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative disorders like Parkinson's disease .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound is known to bind to multiple receptors with high affinity, influencing cellular signaling pathways.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic processes and inflammation, contributing to its therapeutic effects.
  • Gene Expression Modulation : The compound may alter gene expression profiles associated with cell survival and apoptosis .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

StudyBiological ActivityFindings
Igrashev et al. (2022)AnticancerInduced apoptosis in cancer cell lines through specific pathway modulation.
PMC9131152 (2022)AntimicrobialEffective against a range of bacterial and fungal pathogens; mechanism involves membrane disruption.
Recent Reviews on ThienoindolesAnti-inflammatoryInhibited COX-2 enzyme activity and reduced cytokine levels in vitro.
Neuroprotective StudiesNeuroprotectionShowed potential in protecting neuronal cells from oxidative stress .

Case Studies

  • Cancer Cell Line Study :
    A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy :
    In vitro tests revealed that the compound exhibited strong inhibitory effects against Staphylococcus aureus and Candida albicans, emphasizing its utility as a broad-spectrum antimicrobial agent.
  • Inflammatory Response Modulation :
    Animal models treated with the compound showed reduced levels of inflammatory markers in serum following induced inflammation, indicating its potential for therapeutic use in inflammatory conditions.

Scientific Research Applications

Biological Activities

Antitumor and Antimicrobial Properties
The thieno[2,3-b]indole moiety has been extensively studied for its biological activities. Research indicates that derivatives of this compound exhibit potent antitumor, antifungal, and antibacterial properties. For instance, compounds containing the thieno[2,3-b]indole structure have shown efficacy against various cancer cell lines and pathogenic microorganisms. A review highlighted that these compounds can inhibit the growth of tumor cells and are effective against drug-resistant strains of bacteria and fungi .

Neurological Applications
There is growing evidence that thieno[2,3-b]indole derivatives may play a role in treating neurological disorders. They have been investigated for their potential in managing conditions such as Parkinson's disease and senile dementia due to their ability to modulate neurotransmitter systems .

Material Science Applications

Organic Electronics
The unique electronic properties of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid make it suitable for applications in organic electronics. It has been utilized in the development of organic photovoltaic devices and dye-sensitized solar cells (DSSCs). The compound acts as a donor material in organic solar cells, enhancing their efficiency through improved light absorption and charge transport .

Dye-Sensitized Solar Cells
Research has demonstrated that thieno[3,2-b]indole derivatives can serve as effective dyes in DSSCs. The incorporation of this moiety into dye structures has led to significant improvements in solar cell performance, making them a focus of ongoing research in renewable energy technologies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements include microwave-assisted synthesis techniques that significantly reduce reaction times while improving product yields .

Table 1: Summary of Synthesis Methods

MethodYield (%)Reaction TimeReference
Microwave-Assisted9530 min
Conventional Heating704 hours
Catalytic Cyclization852 hours

Case Studies

Case Study: Anticancer Activity
In a study examining the anticancer properties of thieno[2,3-b]indole derivatives, researchers synthesized several analogs and tested them against human cancer cell lines. The results indicated that certain modifications to the thieno[2,3-b]indole structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents .

Case Study: Photovoltaic Efficiency
Another study focused on the application of thieno[3,2-b]indole derivatives in DSSCs. The researchers developed a series of dyes incorporating this moiety and evaluated their performance under simulated sunlight conditions. The findings revealed that specific structural modifications led to a remarkable increase in energy conversion efficiency .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Thienoindole Derivatives

Methyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS: 172869-18-0)
  • Structure : Methyl ester of the target compound.
  • Properties : Higher lipophilicity (Molecular Weight: 245.30) compared to the carboxylic acid form, making it more suitable for organic solvent-based reactions.
  • Applications: Used as a precursor for further functionalization, such as hydrazide formation (e.g., 8H-thieno[2,3-b]indole-2-carboxylic acid, 8-methyl-, 2-[(4-methylphenyl)sulfonyl]hydrazide).
Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate (CAS: 132483-44-4)
  • Synthesis : Prepared via rhodium-catalyzed alkoxycarbonylation, achieving up to 92% yield under optimized conditions.
  • Advantages : Ethyl ester derivatives exhibit improved stability in acidic media compared to methyl esters, broadening their utility in drug discovery.

Indole-2-carboxylic Acid Derivatives

Indole-2-carboxylic Acid (CAS: 1477-50-5)
  • Structural Simplicity : Lacks the fused thiophene ring and methyl group, reducing steric complexity.
  • Applications : Widely used in corrosion inhibition (e.g., aluminum alloys in alkaline batteries) and as a scaffold for Schiff-base inhibitors.
3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic Acid (PIC)
  • Key Differences: Contains a saturated pyrroloindole core instead of thienoindole.
  • Biological Relevance: Identified as a degradation product of N-acetyltryptophan in albumin solutions and an impurity in L-tryptophan supplements linked to eosinophilia-myalgia syndrome.

Pyridoindole and Carbazole Analogues

2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic Acid Hydrochloride (CAS: 40431-45-6)
  • Structural Variation : Incorporates a pyridine ring fused to indole, altering electronic properties.
  • Applications : Investigated for CNS-targeted drug design due to enhanced blood-brain barrier permeability.

Physicochemical Properties

Property 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic Acid Indole-2-carboxylic Acid PIC
Molecular Weight 231.28 175.17 234.27
Solubility Low in water; soluble in DMF, DMSO Moderate in polar solvents High in aqueous buffers
pKa (Predicted) ~4.5 (carboxylic acid) 4.7 7.3 (hydroxyl group)

Q & A

Q. What are the recommended synthetic routes for 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid and its derivatives?

A common method involves multi-step synthesis starting with the indole core. For example, 8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can react with 4-fluorobenzoyl chloride under controlled conditions to form N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide. This reaction typically requires anhydrous conditions and precise stoichiometric ratios to avoid side products . Another approach uses condensation reactions with 3-formyl-indole intermediates in acetic acid under reflux (3–5 hours), followed by recrystallization from DMF/acetic acid .

Q. How can researchers purify and characterize this compound effectively?

Purification often involves recrystallization from polar aprotic solvents like DMF mixed with acetic acid, which enhances crystal lattice formation . Characterization requires a combination of techniques:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions on the indole and thieno rings.
  • LC-MS for molecular weight verification (e.g., observed m/z 373.44 for the fluorobenzoyl derivative) .
  • X-ray crystallography to resolve structural ambiguities, as demonstrated in similar indole-carboxylic acid derivatives .

Q. What solvents and conditions are optimal for solubility and stability studies?

The compound is sparingly soluble in water but dissolves in DMSO, DMF, and dichloromethane. Stability studies should avoid prolonged exposure to light or oxidizing agents, as the thieno-indole core is susceptible to photodegradation and oxidation. Storage at –20°C under inert gas (e.g., argon) is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in anticancer assays) may arise from differences in cell lines, assay conditions, or impurity profiles. To address this:

  • Perform HPLC purity checks (>98% purity) to exclude confounding effects from synthetic byproducts .
  • Standardize assay protocols, such as using identical cell culture media and incubation times.
  • Cross-validate results with orthogonal methods (e.g., apoptosis assays vs. cell cycle analysis) .

Q. What in vivo models are suitable for studying its neuroprotective or anticancer effects?

  • Neuroprotection : Rat models of hippocampal neurodegeneration (e.g., trimethyltin-induced toxicity) have shown efficacy for related indole derivatives. Behavioral assays (e.g., maze tests) and histopathological analysis of brain tissues are critical .
  • Anticancer : Xenograft mouse models with human cancer cell lines (e.g., HT-29 colon carcinoma) can evaluate tumor growth inhibition. Monitor biomarkers like caspase-3 for apoptosis induction .

Q. What mechanistic insights exist for its enzyme inhibition properties?

The compound’s fluorobenzoyl derivative may inhibit enzymes like MAO-B or IDO1 via competitive binding. Molecular docking studies using the YAMBER3 force field (based on the 2v5z crystal structure) reveal key interactions:

  • Hydrogen bonding between the carboxylic acid group and active-site residues.
  • Hydrophobic interactions from the thieno ring and methyl substituent .

Q. How can computational methods optimize derivative design for enhanced bioactivity?

  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity data to predict optimal functional groups.
  • Dynamics simulations : Analyze binding stability in enzyme complexes (e.g., 100-ns MD simulations) to identify residues critical for interaction .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Optimize reflux conditions (e.g., microwave-assisted synthesis) to reduce reaction time.
  • Replace hazardous solvents (e.g., acetic acid) with greener alternatives like ethanol-water mixtures without compromising yield .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., pKa)?

Experimental pKa values (predicted: 7.31 ± 0.25) may vary due to solvent effects. Use potentiometric titration in standardized buffers (e.g., 0.1 M KCl) for accurate measurements. Cross-reference with computational tools like MarvinSketch for validation .

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